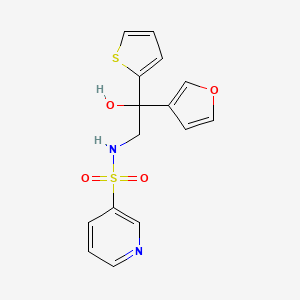

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide features a unique hybrid structure incorporating three heterocyclic systems:

- Furan-3-yl: A five-membered oxygen-containing aromatic ring.

- Thiophen-2-yl: A sulfur-containing aromatic ring.

- Pyridine-3-sulfonamide: A nitrogen-containing aromatic ring with a sulfonamide substituent.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c18-15(12-5-7-21-10-12,14-4-2-8-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZBHDBKZMDVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This can be achieved through a Grignard reaction where a furan-3-yl magnesium bromide reacts with a thiophene-2-carbaldehyde.

Sulfonamide Formation: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(furan-3-yl)-2-oxo-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide.

Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds can range from 1.9 to 125 µg/mL, indicating strong antibacterial activity compared to traditional antibiotics like levofloxacin .

Antiviral Potential

The compound's structural characteristics suggest potential as an antiviral agent. Similar N-heterocycles have demonstrated effectiveness against viral targets, including reverse transcriptase inhibitors for HIV treatment. The substitution patterns around the furan and thiophene rings are crucial for enhancing antiviral activity .

Anti-inflammatory Properties

Compounds containing thiophene and furan rings often exhibit anti-inflammatory properties. This suggests that this compound may also possess similar effects, making it a candidate for further research in inflammatory disease treatment.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan and Thiophene Rings : These rings can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Hydroxy Group : Hydroxylation can be achieved using oxidizing agents under controlled conditions.

- Pyridine Sulfonamide Formation : The final step involves coupling the synthesized furan-thiophene moiety with a sulfonamide group, often utilizing coupling reagents to facilitate the reaction.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group may mimic natural substrates or inhibitors, allowing it to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares structural motifs with several analogs reported in pharmacological and synthetic studies. Key comparisons include:

Table 1: Structural and Functional Group Comparison

| Compound Name/Identifier | Heterocycles Present | Functional Groups | Notable Features |

|---|---|---|---|

| Target Compound | Furan, Thiophene, Pyridine | Sulfonamide, Hydroxyethyl | Hybrid heterocyclic system |

| (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-THT-2-amine | Thiophene, Tetrahydronaphthalene | Amine oxide, Ether | Lipophilic; CNS activity potential |

| 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) | Furan | Carboxamide, Hydrazinyl | Chelation capability |

| 5-(4-Chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P1) | Pyridine, Thiadiazole | Carboxamide, Ethylsulfanyl | Electrophilic sulfur substituent |

Key Observations :

Heterocyclic Diversity : The target compound combines three distinct heterocycles, enabling synergistic electronic and steric effects. In contrast, analogs like 97c () or P1 () focus on single-heterocycle systems with specialized substituents .

The hydroxyethyl bridge may enhance conformational flexibility and hydrogen-bonding capacity relative to rigid analogs like P1, which features a thiadiazole ring .

Pharmacological Potential

- Thiophene- and Furan-Containing Analogs : Compounds with thiophene-ethylamine oxides () often exhibit CNS activity due to their lipophilicity and amine functionality. The target compound’s thiophene group may confer similar properties but with added solubility from the sulfonamide .

- Sulfonamide vs. Thioamide : Sulfonamides (target compound) generally exhibit better metabolic stability than thioamides (e.g., N-methylethanethioamide in ), as sulfur oxidation is less likely than thioamide desulfurization .

Computational and Crystallographic Insights

- Structure Validation : Tools like SHELX () are critical for resolving complex heterocyclic systems. The hydroxyethyl bridge in the target compound may require advanced refinement techniques to confirm stereochemistry .

- Electronic Properties : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation (), could model the electron density distribution across the hybrid heterocyclic system, predicting reactivity at the sulfonamide or hydroxyethyl sites .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of:

- Furan ring

- Thiophene moiety

- Pyridine sulfonamide group

These structural components contribute to its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs have shown a range of biological activities, including:

- Antimicrobial Properties : Compounds containing furan and thiophene rings have been studied for their antibacterial and antifungal effects. For instance, derivatives of thiophene have been reported to exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects on human cancer cell lines, indicating potential as chemotherapeutic agents .

- Anti-inflammatory Effects : The presence of sulfonamide groups in other compounds has been associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various furan and thiophene derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | P. aeruginosa | 20 |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., H460, A549). The results showed that the compound had an IC50 value indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 5.0 |

| A549 | 10.0 |

| HT29 | 8.5 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediate Compounds : Starting materials such as furan derivatives and thiophene derivatives undergo reactions such as condensation and acylation.

- Sulfonamide Formation : The final step often involves introducing the sulfonamide group through nucleophilic substitution or coupling reactions.

Q & A

Basic: What are the common synthetic routes for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions starting with the preparation of furan and thiophene derivatives, followed by sulfonylation and coupling with a pyridine-based intermediate. Key steps include:

- Sulfonylation : Introduction of the sulfonamide group using reagents like pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine).

- Coupling : Formation of the hydroxyethyl bridge via nucleophilic substitution or condensation reactions.

- Purification : Chromatography or crystallization to isolate the final product.

Optimization of reaction time, temperature, and stoichiometry is critical for yields >70% .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Catalytic Methods : Use palladium catalysts for C–S bond formation in thiophene derivatives, enhancing regioselectivity.

- Flow Reactors : Improve efficiency and reduce side reactions in continuous flow systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent decomposition.

Evidence from similar sulfonamide syntheses suggests yields can increase by 15–20% with these adjustments .

Basic: What techniques are used for structural characterization?

- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., SHELX software for refinement) .

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl proton at δ 4.8–5.2 ppm).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 378.04) .

Advanced: How to resolve contradictions between X-ray and NMR data?

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may mismatch static X-ray data.

- SHELX Validation : Check for overfitting in crystallographic models (R-factor < 5% recommended) .

- Complementary Methods : Pair with IR spectroscopy to validate hydrogen bonding patterns .

Basic: What biological activities are reported for structural analogs?

- Antimicrobial Activity : Analog with one thiophene ring shows MIC of 8 µg/mL against S. aureus .

- Enzyme Inhibition : Pyridine-sulfonamide derivatives inhibit PI3K with IC values of 50–100 nM .

- Anti-inflammatory Effects : Hydroxy-substituted analogs reduce TNF-α production by 40% in vitro .

Advanced: How to analyze discrepancies in biological activity data across studies?

- Assay Conditions : Compare buffer pH (e.g., activity drops at pH >7.5 due to sulfonamide deprotonation).

- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting results.

- Structural Modifications : Evaluate substituent effects (e.g., furan vs. thiophene electronic properties) .

Advanced: How to model electronic properties using density-functional theory (DFT)?

- Functional Selection : Use the Colle-Salvetti correlation-energy formula (e.g., B3LYP hybrid functional) .

- Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis.

- Validation : Compare HOMO-LUMO gaps with UV-Vis spectra (error < 0.2 eV acceptable) .

Basic: What key functional groups influence reactivity?

- Sulfonamide (-SONH-) : Participates in hydrogen bonding with biological targets.

- Hydroxyl (-OH) : Enhances solubility and mediates intramolecular H-bonding.

- Heterocycles (Furan/Thiophene) : π-π stacking with aromatic residues in enzymes .

Advanced: How to design structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace furan with thiophene or pyridine to assess electronic effects.

- Docking Simulations : Use AutoDock Vina to predict binding modes to PI3K (PDB: 4L23).

- Activity Cliffs : Identify substituents causing >10-fold potency changes (e.g., CF vs. CH groups) .

Advanced: What strategies stabilize the compound during storage?

- Temperature : Store at -20°C under inert atmosphere (N) to prevent oxidation.

- pH Control : Buffered solutions (pH 6–7) minimize sulfonamide hydrolysis.

- Stabilizers : Add 1% BHT to inhibit radical degradation.

- Monitoring : Use LC-MS quarterly to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.